rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride: is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the bicyclic structure.
Functional Group Modification:
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a model compound for understanding the behavior of bicyclic amines in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,4R,5S)-5-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Uniqueness
rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework. This imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
2679949-39-2 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.